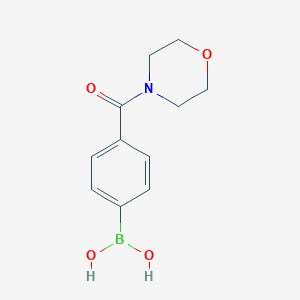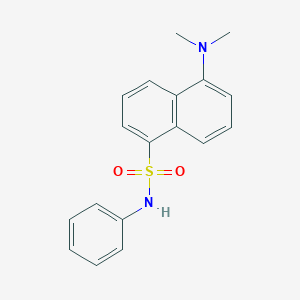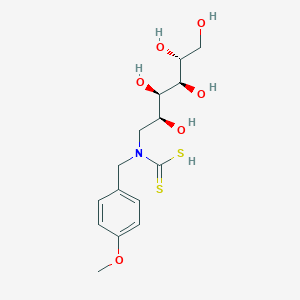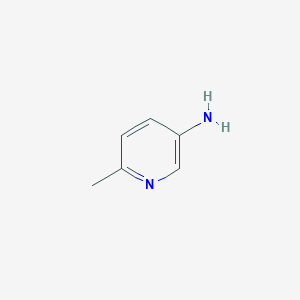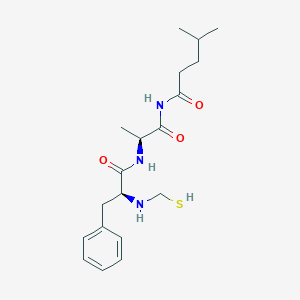
Mercaptomethyl-4-methylpentanoyl-phenylalanylalaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mercaptomethyl-4-methylpentanoyl-phenylalanylalaninamide, also known as MMPPF, is a small molecule that has gained significant attention in scientific research due to its unique chemical properties and potential applications. MMPPF is a peptide-like compound that is synthesized through a complex process, and it has been found to have a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of Mercaptomethyl-4-methylpentanoyl-phenylalanylalaninamide is not fully understood, but it is believed to involve the modulation of certain receptors in the brain. Mercaptomethyl-4-methylpentanoyl-phenylalanylalaninamide has been found to bind to the sigma-1 receptor, which is a protein that is involved in a range of cellular processes. The sigma-1 receptor has been implicated in a number of neurological disorders, and it is believed that the binding of Mercaptomethyl-4-methylpentanoyl-phenylalanylalaninamide to this receptor may result in the modulation of its activity. Mercaptomethyl-4-methylpentanoyl-phenylalanylalaninamide has also been found to have an effect on the GABAergic system, which is a system that is involved in the regulation of anxiety and other neurological processes.
Effets Biochimiques Et Physiologiques
Mercaptomethyl-4-methylpentanoyl-phenylalanylalaninamide has been found to have a range of biochemical and physiological effects. In animal studies, Mercaptomethyl-4-methylpentanoyl-phenylalanylalaninamide has been shown to improve cognitive function and memory retention. Mercaptomethyl-4-methylpentanoyl-phenylalanylalaninamide has also been found to have anxiolytic effects, and it has been shown to reduce anxiety in animal models. In addition, Mercaptomethyl-4-methylpentanoyl-phenylalanylalaninamide has been found to have anti-inflammatory properties, and it has been shown to reduce inflammation in animal models of disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Mercaptomethyl-4-methylpentanoyl-phenylalanylalaninamide for lab experiments is its high affinity for certain receptors in the brain. This makes it a potentially useful tool for studying the activity of these receptors and their role in neurological disorders. However, one of the limitations of Mercaptomethyl-4-methylpentanoyl-phenylalanylalaninamide is its complex synthesis method, which makes it difficult to produce in large quantities. In addition, the high cost of Mercaptomethyl-4-methylpentanoyl-phenylalanylalaninamide may limit its use in some research settings.
Orientations Futures
There are a number of potential future directions for research on Mercaptomethyl-4-methylpentanoyl-phenylalanylalaninamide. One area of interest is the development of Mercaptomethyl-4-methylpentanoyl-phenylalanylalaninamide analogs, which may have improved properties for certain applications. Another area of interest is the investigation of the potential therapeutic effects of Mercaptomethyl-4-methylpentanoyl-phenylalanylalaninamide in neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, the development of new synthesis methods for Mercaptomethyl-4-methylpentanoyl-phenylalanylalaninamide may make it more accessible for use in scientific research.
Méthodes De Synthèse
Mercaptomethyl-4-methylpentanoyl-phenylalanylalaninamide is a complex molecule that is synthesized through a multi-step process. The synthesis of Mercaptomethyl-4-methylpentanoyl-phenylalanylalaninamide involves the use of several reagents and solvents, and it requires a high level of expertise in organic chemistry. The synthesis method for Mercaptomethyl-4-methylpentanoyl-phenylalanylalaninamide has been well-documented in scientific literature, and it involves the use of solid-phase peptide synthesis (SPPS). SPPS is a widely used method for the synthesis of peptides and peptide-like compounds, and it involves the stepwise addition of amino acids to a growing peptide chain. The synthesis of Mercaptomethyl-4-methylpentanoyl-phenylalanylalaninamide involves the use of protected amino acids, which are sequentially added to a resin-bound peptide chain. The final step in the synthesis of Mercaptomethyl-4-methylpentanoyl-phenylalanylalaninamide involves the removal of the protecting groups and the addition of a thiol group, which results in the formation of the final product.
Applications De Recherche Scientifique
Mercaptomethyl-4-methylpentanoyl-phenylalanylalaninamide has been found to have a range of potential applications in scientific research. One of the most promising applications of Mercaptomethyl-4-methylpentanoyl-phenylalanylalaninamide is in the field of drug discovery. Mercaptomethyl-4-methylpentanoyl-phenylalanylalaninamide has been found to have a high affinity for certain receptors in the brain, and it has been shown to have potential therapeutic effects in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Mercaptomethyl-4-methylpentanoyl-phenylalanylalaninamide has also been investigated for its potential use in cancer therapy, as it has been found to have anti-tumor properties.
Propriétés
Numéro CAS |
119935-96-5 |
|---|---|
Nom du produit |
Mercaptomethyl-4-methylpentanoyl-phenylalanylalaninamide |
Formule moléculaire |
C19H29N3O3S |
Poids moléculaire |
379.5 g/mol |
Nom IUPAC |
4-methyl-N-[(2S)-2-[[(2S)-3-phenyl-2-(sulfanylmethylamino)propanoyl]amino]propanoyl]pentanamide |
InChI |
InChI=1S/C19H29N3O3S/c1-13(2)9-10-17(23)22-18(24)14(3)21-19(25)16(20-12-26)11-15-7-5-4-6-8-15/h4-8,13-14,16,20,26H,9-12H2,1-3H3,(H,21,25)(H,22,23,24)/t14-,16-/m0/s1 |
Clé InChI |
FPKFWAJQYCQTJT-HOCLYGCPSA-N |
SMILES isomérique |
C[C@@H](C(=O)NC(=O)CCC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NCS |
SMILES |
CC(C)CCC(=O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NCS |
SMILES canonique |
CC(C)CCC(=O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NCS |
Autres numéros CAS |
119935-96-5 |
Synonymes |
mercaptomethyl-4-methylpentanoyl-phenylalanylalaninamide MMMP-Phe-AlaNH2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6,8-Dihydro-5H-imidazo[5,1-c][1,4]oxazine](/img/structure/B47435.png)
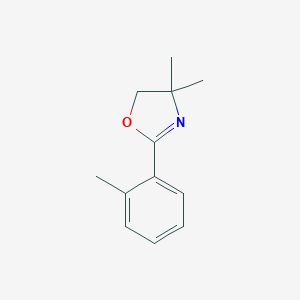
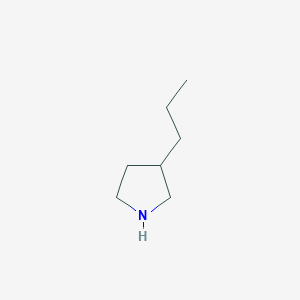
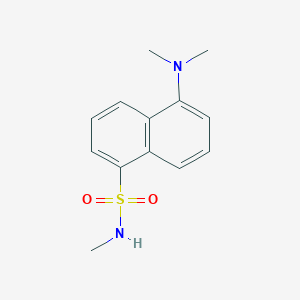
![5-acetamido-2-[(E)-2-[4-(2,5-dioxopyrrol-1-yl)-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B47446.png)
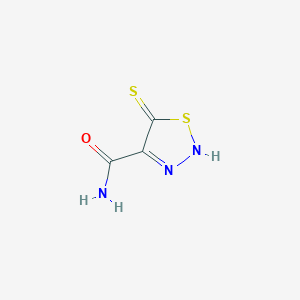
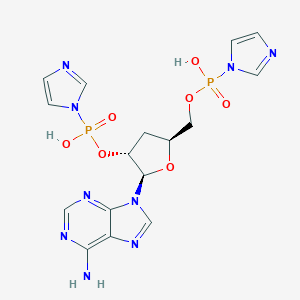
![Morpholine, 4-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-](/img/structure/B47454.png)
![2-[4-(2-Cyclohexyl-ethyl)-phenyl]-ethylamine](/img/structure/B47461.png)
